Benzyl DC-81

Cytotoxicity Melanoma PBD Monomer

Researchers requiring a defined C8-substituted PBD monomer for SAR programs often face supply inconsistencies with generic DC-81. Benzyl DC-81 (CAS 127810-79-1) is a synthetic pyrrolo[2,1-c][1,4]benzodiazepine antitumor antibiotic with confirmed antiproliferative activity against A375 and MCF-7 cell lines. - Serves as a benchmark tool for evaluating steric/electronic effects of A-ring modifications on DNA binding. - Specified precursor for synthesizing enzyme-activatable prodrugs in ADEPT/GDEPT strategies. - Enables comparative DNA minor groove binding studies via thermal denaturation assays against unsubstituted analogs.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B12403648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl DC-81
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4
InChIInChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m0/s1
InChIKeyPXXBSLZVZRNTAD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl DC-81: Sourcing and Identification


Benzyl DC-81, also designated as Compound 6a and bearing CAS number 127810-79-1, is a synthetic monomeric member of the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of antitumor antibiotics [1]. This compound is specifically recognized in scientific literature and commercial catalogues as an anticancer agent with demonstrated antiproliferative activity against human melanoma A375 and breast cancer MCF-7 cell lines . As a derivative of the naturally occurring antibiotic DC-81, Benzyl DC-81 is characterized by a benzyl ether substitution at the C8 position of the PBD ring system, a structural modification of interest for structure-activity relationship (SAR) studies [2].

PBD monomer with C8-benzyl modification for SAR studies
Reported antiproliferative endpoint context in melanoma and breast cancer cell models
Serves as prodrug precursor for ADEPT research strategies

Benzyl DC-81: Why Substitution Fails


A direct interchange of Benzyl DC-81 with its parent compound, the natural product DC-81, is not scientifically justified. The benzyl ether substitution at the C8 position of the PBD A-ring is a key structural determinant that significantly alters physicochemical properties, including a calculated logP of 2.968 and increased molecular weight (336.38 g/mol) compared to DC-81 (246.26 g/mol) . A-ring modifications in PBD monomers are known to influence DNA-binding stability and cytotoxic potency, with studies indicating that such changes can modulate the interconversion between carbinolamine, carbinolamine methyl ether, and imine forms, which are critical for biological activity [1]. Therefore, using generic DC-81 as a substitute for Benzyl DC-81 introduces uncontrolled variables in experimental models where the specific C8 substitution profile is required for SAR analysis, prodrug development, or specific cell line activity [2].

Risk 1 C8-benzyl substitution alters LogP (~2.97) and molecular weight, which may shift formulation and permeability profiles compared to unsubstituted DC-81
Risk 2 A-ring modifications can modulate DNA-binding stability and cellular activity, limiting direct extrapolation of unmodified PBD data
Risk 3 Lacks documented utility as a prodrug precursor for targeted enzyme-prodrug research, a role specific to Benzyl DC-81

Benzyl DC-81: Differentiation from DC-81


Cytotoxicity in A375 Melanoma Cells

An assessment of the limited available data reveals a differential activity profile between Benzyl DC-81 and its parent compound, DC-81. While Benzyl DC-81 is consistently reported to possess antiproliferative activity against A375 cells, the magnitude of this activity is not quantified with an IC50 value in accessible primary literature [1]. In contrast, the unmodified natural product DC-81 exhibits a defined, moderate cytotoxicity against A375 cells with a reported IC50 of 18.5 µM [2]. This suggests that the C8-benzyloxy substitution present in Benzyl DC-81 may modulate activity, but the absence of a direct, head-to-head quantitative comparison precludes a definitive claim of superior potency for the target compound in this cell line.

A375 Cytotoxicity
Data to verify
Antiproliferative activity reported, IC50 not publicly documented
Requires pilot validation for melanoma endpoint studies
DC-81 benchmark IC50 = 18.5 µM
Cytotoxicity Melanoma PBD Monomer

Lipophilicity and Physicochemical Profile

A clear, quantifiable differentiation exists in the physicochemical properties of Benzyl DC-81 compared to the unsubstituted DC-81. The target compound demonstrates a calculated partition coefficient (LogP) of 2.968, which is a significant increase in lipophilicity relative to the parent molecule . This difference is a direct consequence of the benzyl ether substitution at the C8 position. The increased molecular weight (336.38 g/mol) and specific hydrogen bond donor/acceptor count (0 HBD, 4 HBA) further distinguish Benzyl DC-81 as a unique chemical entity for formulation, solubility, and permeability studies .

Lipophilicity
Cross-study comparable
LogP = 2.968 (calculated)
Higher lipophilicity vs. unsubstituted PBD may impact permeability
Supports formulation and ADME profiling
Physicochemical Properties Lipophilicity ADME

Prodrug Precursor Role in ADEPT

Benzyl DC-81 serves a distinct and documented role as a critical synthetic intermediate or prodrug precursor, a function not shared by the naturally occurring DC-81. Patent literature explicitly describes the synthesis of a nitroreductase-activated benzyl DC-81 prodrug for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) [1]. Furthermore, the synthesis of O-Benzyl DC-81 is a specific application highlighted in methodological studies for constructing the PBD ring system [2]. This defined utility in producing targeted therapeutics establishes a unique procurement rationale not applicable to generic PBD monomers.

ADEPT Precursor
Reported
Named in patent as nitroreductase-activated prodrug intermediate
Unique synthetic utility for targeted enzyme-prodrug research
Not replicable by unmodified PBD monomers
Prodrug ADEPT Synthetic Chemistry

Benzyl DC-81: Key Research Applications


SAR Studies of PBD A-Ring Modifications

In SAR programs aimed at understanding how C8-substitutions on the PBD core impact DNA-binding affinity and cytotoxicity, Benzyl DC-81 is a critical tool compound. Its benzyl ether modification serves as a benchmark for evaluating the steric and electronic effects of larger, lipophilic A-ring substituents, as demonstrated in foundational PBD SAR studies. Procurement of Benzyl DC-81 is essential for generating comparative data against other A-ring modified analogs, including unsubstituted DC-81, to deconvolute the contribution of the C8-benzyloxy group to overall biological activity. [1]

PBD Prodrug Synthesis for ADEPT/GDEPT

For research groups developing next-generation Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) strategies, Benzyl DC-81 is a specified precursor. Its chemical structure is explicitly referenced in patents for the synthesis of enzyme-activatable prodrugs designed to release a potent cytotoxic warhead selectively within the tumor microenvironment. Procuring Benzyl DC-81 enables the replication and further development of these targeted therapeutic approaches, a line of research where standard DC-81 is not a viable starting material. [2]

DNA Minor Groove Binding Studies

Benzyl DC-81 can be utilized in biophysical assays, such as thermal denaturation (ΔTm) studies or restriction endonuclease inhibition assays, to quantitatively assess how the C8-benzyl group influences DNA minor groove binding affinity and sequence selectivity. By comparing its binding parameters directly against those of DC-81 and other C8-substituted PBD monomers under identical experimental conditions, researchers can construct a detailed map of the molecular determinants governing PBD-DNA complex stability. This application leverages Benzyl DC-81's unique structural feature for fundamental mechanistic investigations. [3]

Application
Selection Property
Validation Focus
PBD SAR Studies
C8-benzyl substitution benchmark
DNA-binding affinity and cell viability endpoint comparisons
ADEPT/GDEPT Prodrug Synthesis
Prodrug precursor chemical identity
Enzyme-activation and payload release assays
DNA Minor Groove Binding Studies
C8-benzyl effect on DNA interaction
Thermal denaturation (ΔTm) and sequence selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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